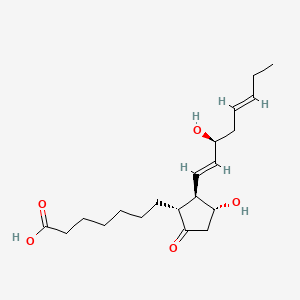
alpha-D-ido-Oct-2-enopyranoside,ethyl6,7-anhydro-2,3,8-trideoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI): is a complex organic compound with the molecular formula C10H16O4. This compound is characterized by its unique structural features, including an enopyranoside ring and multiple deoxy groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes:
Glycosylation: This step involves the formation of the glycosidic bond.
Deoxygenation: Specific reagents are used to remove oxygen atoms from the molecule.
Cyclization: The formation of the enopyranoside ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can substitute the ethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
alpha-D-glucopyranoside: Similar in structure but with different functional groups.
beta-D-galactopyranoside: Another related compound with distinct stereochemistry.
Uniqueness
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) is unique due to its specific enopyranoside ring and multiple deoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
111397-91-2 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.234 |
IUPAC-Name |
(2S,3R,6S)-6-ethoxy-2-[(2S,3R)-3-methyloxiran-2-yl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C10H16O4/c1-3-12-8-5-4-7(11)10(14-8)9-6(2)13-9/h4-11H,3H2,1-2H3/t6-,7-,8+,9+,10+/m1/s1 |
InChI-Schlüssel |
UISIEUCXEGPPIP-ZJDVBMNYSA-N |
SMILES |
CCOC1C=CC(C(O1)C2C(O2)C)O |
Synonyme |
alpha-D-ido-Oct-2-enopyranoside,ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










